molecular formula C14H20N2O2S B3388383 6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 872107-96-5

6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B3388383
CAS No.: 872107-96-5
M. Wt: 280.39 g/mol
InChI Key: RDBWFNFOFIXMOK-UHFFFAOYSA-N
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Description

6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features both piperidine and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with a sulfonyl chloride derivative, followed by cyclization with a tetrahydroquinoline precursor. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that 6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline exhibits significant antitumor properties. Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated its efficacy against specific cancer cell lines such as breast and lung cancer cells.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses antibacterial effects against Gram-positive and Gram-negative bacteria. The sulfonamide group in the structure is believed to contribute to its activity by interfering with bacterial folic acid synthesis.

Pharmacology

Neuropharmacological Effects
this compound has been investigated for its potential neuroprotective effects. Research indicates that it may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have shown that the compound can reduce neuroinflammation and oxidative stress, which are critical factors in these diseases.

Analgesic Properties
The compound has also been studied for its analgesic effects. Experimental models have demonstrated that it can reduce pain perception by modulating pain pathways in the central nervous system. This property opens avenues for its use in developing new pain management therapies.

Materials Science

Polymer Chemistry
In materials science, this compound is being explored as a potential additive in polymer formulations. Its unique chemical structure may enhance the thermal and mechanical properties of polymers. Research is ongoing to evaluate its effectiveness in improving the durability and performance of various polymer matrices.

Case Studies

Study TitleFocus AreaFindings
Antitumor Efficacy of this compoundCancer ResearchDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Neuroprotective Effects of this compoundNeuroscienceReduced neuroinflammation and oxidative stress in animal models of neurodegeneration.
Antimicrobial Activity of this compoundMicrobiologyExhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of piperidine and tetrahydroquinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉N₃O₂S, with a molecular weight of approximately 280.39 g/mol. The compound features a unique structure that combines a piperidine ring with a sulfonyl group attached to a tetrahydroquinoline framework. This structural configuration is significant for its biological activity and interaction with various molecular targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

One of the most promising areas of research for this compound is its potential anticancer activity. Studies have shown that it can inhibit the activity of MCL-1 (myeloid cell leukemia-1), a protein associated with cancer cell survival and resistance to chemotherapy. The sulfonyl moiety in the compound plays a crucial role in enhancing its inhibitory effects against MCL-1 .

Table 1: Summary of Anticancer Activity

CompoundTargetInhibition MechanismReference
This compoundMCL-1Inhibition of protein function
Other Sulfonylated CompoundsVariousModulation of apoptosis pathways

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. It shows potential as an antidepressant and anxiolytic agent due to its interaction with serotonin receptors. This interaction may influence neurotransmitter levels in the brain, which is critical for mood regulation. Additionally, it has demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential applications in treating cognitive decline associated with neurodegenerative diseases such as Alzheimer’s disease.

Table 2: Neuropharmacological Activities

ActivityMechanismReference
AntidepressantInteraction with serotonin receptors
AnxiolyticModulation of neurotransmitter levels
Cholinesterase inhibitionInhibition of AChE and BuChE

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For instance:

  • Enzyme Inhibition : The compound can bind to enzymes like MCL-1 and cholinesterases, modulating their activity and thereby influencing cellular processes such as apoptosis and neurotransmission.
  • Receptor Interaction : Its affinity for serotonin receptors suggests it could play a role in managing mood disorders by altering serotonin levels in the brain.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • MCL-1 Inhibition Study : A study demonstrated that modifications to the sulfonyl group significantly enhanced the inhibitory potency against MCL-1 by over 73-fold compared to initial compounds. This finding underscores the importance of structural optimization in developing effective cancer therapeutics .
  • Neuropharmacological Evaluation : In vitro studies assessing the compound's effects on cholinesterase enzymes showed promising results with IC50 values indicating significant inhibition potential against these enzymes.

Properties

IUPAC Name

6-piperidin-1-ylsulfonyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-19(18,16-9-2-1-3-10-16)13-6-7-14-12(11-13)5-4-8-15-14/h6-7,11,15H,1-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBWFNFOFIXMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212897
Record name 1,2,3,4-Tetrahydro-6-(1-piperidinylsulfonyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872107-96-5
Record name 1,2,3,4-Tetrahydro-6-(1-piperidinylsulfonyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872107-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-(1-piperidinylsulfonyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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